molecular formula C7H5F2NO2 B13296827 3,5-difluoro-N-hydroxybenzamide

3,5-difluoro-N-hydroxybenzamide

Cat. No.: B13296827
M. Wt: 173.12 g/mol
InChI Key: HIJCVQNNEDULLG-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-hydroxybenzamide typically involves the reaction of 3,5-difluorobenzoic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine derivative. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

3,5-Difluoro-N-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-hydroxybenzamide: Similar in structure but with chlorine atoms instead of fluorine.

    3,5-Difluoroaniline: Contains the same fluorine substitution but with an amine group instead of a hydroxyl group.

    3,5-Difluorobenzenesulfonamide: Similar fluorine substitution but with a sulfonamide group

Uniqueness

3,5-Difluoro-N-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzamide structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

3,5-difluoro-N-hydroxybenzamide

InChI

InChI=1S/C7H5F2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)

InChI Key

HIJCVQNNEDULLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NO

Origin of Product

United States

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